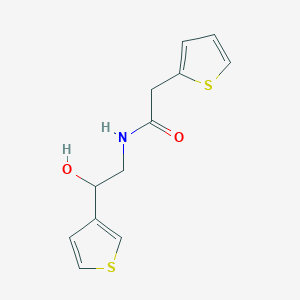
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide” appears to be an organic compound containing two thiophene rings, which are five-membered rings containing four carbon atoms and one sulfur atom. The compound also contains an acetamide group (CH3CONH2), which is derived from acetic acid by substitution of a hydroxyl group (-OH) with an amide group (-NH2).
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate thiophene derivatives with a suitable acetamide derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis route.Molecular Structure Analysis
The molecular structure would be determined by the arrangement of the thiophene rings and the acetamide group in the molecule. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich thiophene rings and the polar acetamide group. It might undergo reactions typical for these functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups might make it somewhat soluble in polar solvents.Aplicaciones Científicas De Investigación
Chemoselective Synthesis
"N-(2-Hydroxyphenyl)acetamide" serves as an intermediary in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation from 2-aminophenol, employing immobilized lipase as a catalyst, showcases the compound's significance in drug synthesis. This process is optimized for efficiency and specificity, highlighting the importance of such compounds in developing pharmacological agents (Magadum & Yadav, 2018).
Molecular Docking and Anticancer Applications
The synthesis and molecular docking analysis of "N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide" reveal its potential as an anticancer drug. The compound's structure and its interaction with the VEGFr receptor have been elucidated, suggesting its role in targeting cancer pathways. This exemplifies how derivatives of the primary compound can be tailored for specific therapeutic applications (Sharma et al., 2018).
Neuropharmacology
A related compound, "2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate(hydrochloride)," has been synthesized and studied for its effects on learning and memory in mice. The investigation into its neuropharmacological effects highlights the broader applicability of these compounds in understanding and potentially treating cognitive disorders (Jiang Jing-ai, 2006).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of novel imines and thiazolidinones derived from similar acetamide compounds demonstrate significant antimicrobial and antioxidant activities. These findings underscore the potential of acetamide derivatives in developing new antimicrobial and antioxidant agents, highlighting the versatility of these compounds in addressing various health-related challenges (Fuloria et al., 2009).
Structural and Interaction Studies
The study of different spatial orientations of amide derivatives on anion coordination provides insight into the structural intricacies of these molecules. Understanding their geometry and interactions at the molecular level can inform the design of more effective drugs and materials (Kalita & Baruah, 2010).
Safety And Hazards
Without specific toxicity data, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions.
Direcciones Futuras
Future research on this compound could involve detailed synthesis and characterization studies, investigation of its reactivity, and exploration of its potential biological activity.
Propiedades
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c14-11(9-3-5-16-8-9)7-13-12(15)6-10-2-1-4-17-10/h1-5,8,11,14H,6-7H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNHLKUUCQOHSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC(C2=CSC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2379637.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2379639.png)
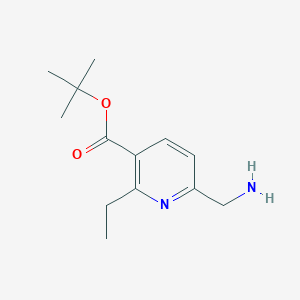
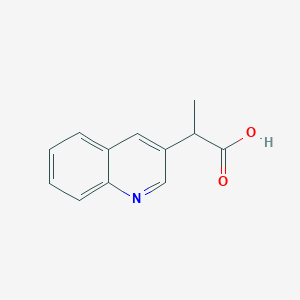
![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/no-structure.png)
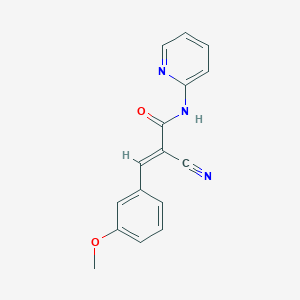
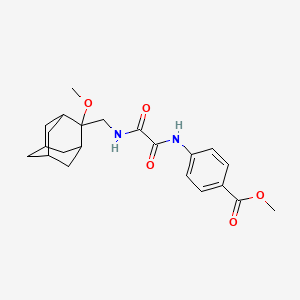
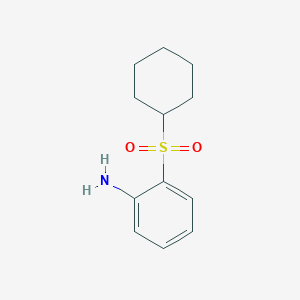
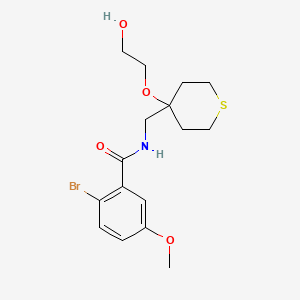
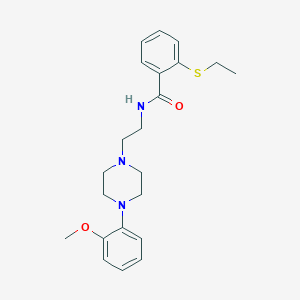
![2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione](/img/structure/B2379653.png)
![Ethyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B2379655.png)
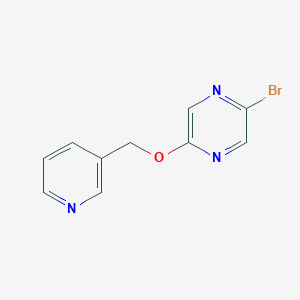
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2379660.png)